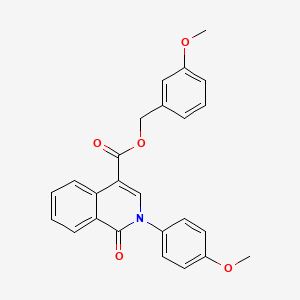
3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
- Structural Features :
- Isoquinoline core
- Methoxy substituents enhancing lipophilicity and potentially modulating biological activity
Inhibitory Activity Against PARP Enzymes
Recent studies have highlighted the inhibitory effects of compounds similar to this compound on poly(ADP-ribose) polymerases (PARP1 and PARP2). In vitro assays demonstrated that certain derivatives exhibited significant inhibition, with some achieving over 80% inhibition at a concentration of 1 µM. Notably, one derivative showed an IC₅₀ value of 156 nM against PARP1, indicating strong potential for targeting cancer cells that rely on PARP for DNA repair mechanisms .
Table 1: Inhibitory Activity of Related Compounds Against PARP Enzymes
| Compound | PARP1 Inhibition (%) | IC₅₀ (nM) |
|---|---|---|
| 3-Methoxybenzyl derivative | 85.2 | 156 |
| Olaparib (reference) | >90 | 50 |
Antioxidant Activity
The antioxidant potential of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, suggesting that structural modifications can enhance radical-scavenging capabilities. The presence of methoxy groups is thought to play a crucial role in this activity by stabilizing free radicals .
Anticancer Activity
The anticancer properties of these compounds were evaluated against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated that certain derivatives exhibited cytotoxic effects, with higher potency observed in glioblastoma cells compared to breast cancer cells. This differential activity underscores the importance of further exploring structure-activity relationships to optimize therapeutic efficacy .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study examining the effects of several isoquinoline derivatives on U-87 cells, it was found that treatment with a specific derivative led to a significant reduction in cell viability after 48 hours. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and altered expression of pro-apoptotic and anti-apoptotic proteins.
Case Study 2: Enzyme Inhibition Profile
A comparative analysis was performed on various isoquinoline derivatives to assess their inhibitory profiles against PARP enzymes. The study revealed that modifications at the benzyl position significantly influenced inhibitory potency. The most effective compounds were further analyzed for their selectivity towards PARP1 versus PARP2, which is critical for minimizing off-target effects in therapeutic applications.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-29-19-12-10-18(11-13-19)26-15-23(21-8-3-4-9-22(21)24(26)27)25(28)31-16-17-6-5-7-20(14-17)30-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYFLEXSDXPIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














